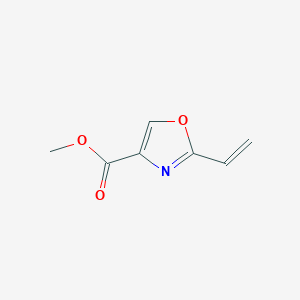

Methyl 2-vinyloxazole-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

methyl 2-ethenyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C7H7NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h3-4H,1H2,2H3 |

InChI Key |

IYWNNTPWUPZDHS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC(=N1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Vinyloxazole 4 Carboxylate and Its Core Oxazole Structure

Classical Routes to Oxazole (B20620) Ring Construction Relevant to Methyl 2-Vinyloxazole-4-carboxylate

Traditional methods for synthesizing the oxazole ring, the central component of this compound, have been foundational in heterocyclic chemistry. These methods, while sometimes requiring harsh conditions, are well-understood and widely practiced.

Cyclization of α,β-Unsaturated Carbonyl Precursors

One of the primary classical routes for forming the oxazole ring involves the cyclization of α,β-unsaturated carbonyl compounds. This method is particularly relevant for the synthesis of this compound as the vinyl group can be derived from the unsaturation in the precursor. The general approach involves reacting an α,β-unsaturated ester or aldehyde with an amine, followed by cyclodehydration to form the oxazole ring.

The reaction mechanism typically begins with a nucleophilic attack of an amine on the carbonyl group of the α,β-unsaturated precursor. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring. In some variations, a hetero-Michael addition involving alkynyl or vinyl precursors can be utilized to construct the oxazole ring.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include temperature, the choice of catalyst, and the solvent system.

| Parameter | Typical Conditions | Purpose |

| Temperature | Reflux | To provide the necessary activation energy for cyclization. |

| Catalyst/Base | Sodium methoxide (B1231860) or other mild bases | To promote the cyclization reaction. |

| Solvent | Methanol (B129727) or Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction. |

A representative experimental procedure involves refluxing an α,β-unsaturated methyl ester with an amine in methanol with sodium methoxide for approximately 12 hours to facilitate ring formation.

Condensation and Cyclodehydration Approaches (e.g., Robinson-Gabriel, Fischer-Oxazole Synthesis)

Other classical methods for oxazole synthesis include the Robinson-Gabriel and Fischer-Oxazole syntheses, which are based on condensation and cyclodehydration reactions.

The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of an α-acylamino ketone to form an oxazole. synarchive.comwikipedia.org This reaction is typically catalyzed by strong mineral acids or reagents like phosphorus pentachloride. acs.org The mechanism involves the protonation of the acylamino ketone, followed by cyclization and dehydration. ijpsonline.com While effective for 2,5-diaryloxazoles, the use of harsh dehydrating agents like sulfuric acid can lead to lower yields. ijpsonline.compharmaguideline.com The use of polyphosphoric acid can sometimes improve yields to 50-60%. ijpsonline.com

The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, is a method for producing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org The reaction proceeds through the formation of a chloro-oxazoline intermediate, which then undergoes tautomerization and elimination to form the oxazole ring. wikipedia.org This method is particularly useful for aromatic substrates and occurs under mild conditions. wikipedia.org

Modern and Advanced Synthetic Strategies for this compound Derivatives

Contemporary synthetic chemistry has seen the development of more efficient and versatile methods for constructing oxazole rings, often employing transition metal catalysts. These modern approaches offer advantages in terms of milder reaction conditions, broader substrate scope, and higher yields.

Transition Metal-Catalyzed Syntheses of Oxazoles (e.g., Palladium, Copper, Nickel Catalysis)

Transition metals such as palladium, copper, and nickel have emerged as powerful catalysts for the synthesis of oxazoles, including derivatives that could be precursors to or analogs of this compound.

Palladium-catalyzed methods offer a direct route to oxazoles. One such strategy involves the sequential C-N and C-O bond formation from simple amides and ketones, utilizing palladium acetate (B1210297) as a catalyst. organic-chemistry.org This process, which proceeds via a Pd(II)-catalyzed sp2 C-H activation pathway, is promoted by CuBr2 and uses K2S2O8 as an oxidant, achieving yields of up to 86%. organic-chemistry.orgacs.org Another palladium-catalyzed approach involves the C-H activation of simple arenes and a cascade reaction with nitriles, proceeding under redox-neutral conditions with high atom economy. rsc.org Palladium catalysts, such as Pd(PPh3)4, have also been shown to be effective in the direct arylation and alkenylation of oxazoles. organic-chemistry.org

Copper-catalyzed syntheses provide another efficient pathway to functionalized oxazoles. A modular approach involves the sequential copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization. researchgate.net This method allows for the selective formation of a variety of functionalized oxazoles from simple precursors. researchgate.net Copper(II) acetate in combination with bis(oxazoline) ligands has also been used to catalyze enantioselective reactions, highlighting the versatility of copper catalysts in heterocyclic synthesis. bu.edunih.gov Furthermore, a copper-catalyzed [3+2] annulation/olefination cascade between amides and I(III)/P(V)-hybrid ylides has been developed for the synthesis of 2,4-disubstituted oxazoles. thieme-connect.de

C–H Activation Pathways

Direct C-H activation has emerged as an efficient and atom-economical strategy for the functionalization of oxazoles, avoiding the need for pre-functionalized starting materials. nih.govbeilstein-journals.org Transition metal catalysis, particularly with palladium, has been instrumental in this field. For instance, palladium-catalyzed C-H activation allows for the direct arylation of oxazoles. nih.gov Research has also explored rhodium(III)-catalyzed cascade C-H activation/annulation reactions of 2-phenyloxazoles with maleimides to construct complex pyrroloisoquinoline derivatives.

A notable development is the palladium-catalyzed C-H activation of simple arenes and their subsequent cascade reaction with functionalized aliphatic nitriles, providing access to 2,4,5-trisubstituted oxazoles under redox-neutral conditions. rsc.org This method is characterized by its high atom economy. Mechanistic studies, including deuterium-labeling experiments, suggest that the C-H bond cleavage of the arene is likely the rate-determining step. rsc.org Another innovative approach involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines and alkynes, utilizing molecular oxygen as the oxidant to form trisubstituted oxazoles.

| Reaction | Catalyst/Reagents | Key Features | Reference |

| Pd-catalyzed C-H activation/cascade reaction | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Assembly of 2,4,5-trisubstituted oxazoles from simple arenes and nitriles in one pot. rsc.org | rsc.org |

| Rh(III)-catalyzed C-H activation/annulation | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | Construction of pyrroloisoquinoline derivatives from 2-phenyloxazoles and maleimides. | |

| Cu-catalyzed aerobic oxidative dehydrogenative annulation | Cu(OTf)₂, DBU, O₂ | Synthesis of trisubstituted oxazoles from amines, alkynes, and molecular oxygen. |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Hiyama, Kumada)

Cross-coupling reactions are fundamental in C-C bond formation and have been extensively applied to the synthesis of substituted oxazoles. nih.govnih.govtandfonline.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium. nih.govnih.gov

The Suzuki-Miyaura coupling , which utilizes organoboron compounds, is widely favored due to the low toxicity and stability of the boron reagents. tandfonline.comorgchemres.orgyoutube.com A regioselective Suzuki-Miyaura cross-coupling of 2,4-dihalooxazoles has been developed, which, when followed by a Stille coupling, allows for the convergent synthesis of trisoxazoles in high yields. nih.govacs.org This strategy provides a modular approach to complex oxazole-containing structures.

The Stille coupling employs organotin reagents and has also been effectively used for the functionalization of the oxazole ring. For example, after a regioselective Suzuki-Miyaura coupling on a 2,4-dihalooxazole, the remaining halogen at the C-4 position can undergo a subsequent Stille coupling to form tris-oxazoles. nih.gov

| Coupling Reaction | Catalyst | Reactants | Product | Yield | Reference |

| Suzuki-Miyaura | Pd₂(dba)₃, PCy₃ | 2-Iodo-4-bromo-5-phenyloxazole and boronic ester | 2-Aryl-4-bromo-5-phenyloxazole | High | nih.gov |

| Stille | Pd₂(dba)₃, PCy₃ | 2-Aryl-4-bromo-5-phenyloxazole and organostannane | Tris-oxazole | Good | nih.gov |

| Suzuki-Miyaura | Ni catalyst | Carboxylic acid, amino acid, boronic acid | 2,4,5-Trisubstituted oxazole | Excellent | ijpsonline.com |

Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have significantly influenced the development of synthetic methodologies for oxazoles. ijpsonline.comijpsonline.comijpsonline.comresearchgate.net These approaches focus on energy efficiency, the use of safer solvents, and the development of catalytic and waste-minimizing processes.

Microwave-Assisted Syntheses

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. ijpsonline.comnih.govacs.orgacs.orgrsc.orgnih.gov In oxazole synthesis, microwave-assisted methods have been successfully employed in various reactions.

A notable example is the microwave-assisted van Leusen reaction for the synthesis of 5-substituted oxazoles. ijpsonline.com The reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of potassium phosphate (B84403) as a catalyst can be completed in as little as 8 minutes under microwave irradiation at 65 °C and 350 W, affording good yields of the desired oxazoles. ijpsonline.comnih.gov This method is considered environmentally benign and economical. nih.gov

| Reaction | Starting Materials | Catalyst/Base | Solvent | Conditions | Yield | Reference |

| Van Leusen Oxazole Synthesis | Substituted aryl aldehyde, TosMIC | K₃PO₄ | Isopropyl alcohol | 65 °C, 350 W, 8 min | High | ijpsonline.comnih.gov |

| Suzuki Reaction | 4-(4-bromophenyl)-2,5-dimethyloxazole | - | - | Microwave | - | ijpsonline.com |

| Condensation | p-Substituted 2-bromoacetophenone, Urea (B33335) | - | DMF | Microwave | - | ijpsonline.com |

Solvent-Free Methods and Use of Eco-Friendly Solvents (e.g., Ionic Liquids, Water)

Minimizing or eliminating the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. organic-chemistry.orgthieme-connect.com This has led to the exploration of solvent-free reaction conditions and the use of environmentally benign solvents like water and ionic liquids.

Ionic liquids (ILs) , with their low volatility, thermal stability, and recyclability, have proven to be excellent media for oxazole synthesis. organic-chemistry.orgthieme-connect.comthieme-connect.de An improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been developed using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids like [bmim]Br. organic-chemistry.org This method is operationally simple, provides high yields, and the ionic liquid can be recycled multiple times without a significant loss in yield. organic-chemistry.org

Water is the most desirable green solvent, and its use in organic synthesis is a significant goal. The van Leusen reaction has been successfully performed in water using β-cyclodextrin as a phase-transfer catalyst.

Solvent-free methods , often coupled with microwave irradiation, offer a highly efficient and clean route to oxazole derivatives. ijpsonline.com

| Approach | Reaction | Key Features | Reference |

| Ionic Liquids | One-pot van Leusen synthesis | High yields, recyclable solvent, effective for various aldehydes and aliphatic halides. organic-chemistry.org | organic-chemistry.org |

| Suzuki Pd-mediated C-C coupling | Effective for synthesizing imidazole (B134444) and oxazole compounds with good yield. ijpsonline.com | ijpsonline.com | |

| Water | Van Leusen reaction with β-cyclodextrin | Environmentally friendly, proceeds at 50 °C. | |

| Solvent-Free | Microwave-assisted condensation | Rapid, high atom economy, often coupled with heterogeneous catalysts. rsc.org | rsc.org |

Biocatalytic Approaches in Oxazole Formation

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While the application of biocatalysis in the synthesis of the oxazole ring is still an emerging field, nature provides inspiration through the biosynthesis of numerous oxazole-containing natural products.

In the biosynthesis of inthomycins A and B by Streptomyces sp., a key step involves the formation of the oxazole ring. This transformation is catalyzed by a cyclodehydratase enzyme, Itm15. This enzyme facilitates a straight-chain dehydration reaction within a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system to construct the oxazole moiety. The discovery and characterization of such enzymes open up possibilities for their application in the chemoenzymatic synthesis of oxazole-containing molecules.

Another green approach involves the use of natural clays (B1170129) as biocatalysts. For instance, the condensation of substituted acetophenones with urea or thiourea (B124793) in the presence of natural red, white, and black clay has been reported for the synthesis of 2,4-disubstituted oxazoles, providing good yields in a green medium. tandfonline.com

| Biocatalytic Method | Catalyst | Reaction | Significance | Reference |

| Enzymatic Cyclodehydration | Itm15 (Cyclodehydratase) | Formation of the oxazole ring in inthomycin biosynthesis. | Demonstrates a natural pathway for oxazole formation, potential for chemoenzymatic synthesis. | |

| Natural Clay Catalysis | Red, white, and black clay | Condensation of substituted acetophenones with urea/thiourea. | Use of a natural, reusable catalyst for oxazole synthesis. tandfonline.com | tandfonline.com |

Flow Chemistry and Continuous Synthesis Techniques for Oxazole Derivatives

Flow chemistry, or continuous synthesis, has emerged as a powerful technique for the preparation of oxazole derivatives, offering advantages in terms of safety, efficiency, and scalability over traditional batch methods. researchgate.net This approach involves the continuous pumping of reagents through reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. flinders.edu.au The ability to integrate multiple reaction and purification steps into a single, uninterrupted process streamlines the synthesis and often leads to higher yields and purities of the final products. flinders.edu.aubeilstein-journals.org

Photochemical Flow Reactions

Photochemical reactions, when translated to flow chemistry, provide a mild and efficient route for the synthesis and modification of oxazole rings. organic-chemistry.org A notable example is the photochemical transposition of isoxazoles into oxazoles. nih.govacs.org This transformation can be effectively carried out in a continuous flow process, allowing for the rapid and mild synthesis of a variety of di- and trisubstituted oxazoles. organic-chemistry.orgnih.gov The use of flow reactors in these photochemical processes facilitates consistent light exposure and temperature control, which are crucial for reaction efficiency and selectivity. nih.gov Furthermore, visible-light photoredox catalysis in a flow setup enables the three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen at room temperature to produce substituted oxazoles in good yields. organic-chemistry.org This method highlights the potential of photochemical flow reactions to construct complex heterocyclic structures from simple precursors under environmentally benign conditions. nih.gov

Multistep Integrated Flow Processes

The integration of multiple synthetic steps into a continuous flow sequence offers significant advantages for the synthesis of complex oxazole derivatives. flinders.edu.aubeilstein-journals.org This approach, often referred to as telescoping, avoids the isolation and purification of intermediates, thereby reducing waste and saving time. nih.govresearchgate.net A prime example is the synthesis of 4,5-disubstituted oxazoles using an automated flow reactor system. durham.ac.uk In this process, the initial mixing of reagents is followed by passing the stream through a packed cartridge containing a solid-supported base, which catalyzes the intramolecular cyclization to form the oxazole ring. durham.ac.uk

Another illustration of a multistep flow process is the synthesis of 2-(azidomethyl)oxazoles from vinyl azides. beilstein-journals.org This three-step sequence involves the thermolysis of a vinyl azide (B81097) to form an azirine intermediate, which then reacts with an acyl halide to generate the oxazole ring. A final nucleophilic substitution yields the desired product. The entire process is conducted in a continuous flow with short residence times, demonstrating the efficiency of integrated flow systems. beilstein-journals.org Similarly, a two-step flow process for converting β-hydroxy amides to oxazolines and their subsequent oxidation to oxazoles using a packed-bed reactor with manganese dioxide has been reported. rsc.orgnih.gov These integrated systems showcase the capability of flow chemistry to facilitate complex transformations in a controlled and efficient manner. flinders.edu.au

Metal-Free Synthetic Methodologies for Oxazoles

The development of metal-free synthetic routes to oxazoles is a significant area of research, driven by the desire to avoid the cost, toxicity, and environmental impact associated with transition-metal catalysts. rsc.orgtandfonline.com These methods often utilize readily available and less hazardous reagents, aligning with the principles of green chemistry. tandfonline.com

A variety of metal-free approaches for constructing the oxazole skeleton have been established. rsc.org Iodine-mediated methodologies are frequently employed, using precursors such as benzylamines, ethynes, and amino acids to produce a wide range of substituted 1,3-oxazole derivatives in high yields. tandfonline.com For instance, an iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes provides a practical route to 2,5-disubstituted oxazoles with excellent functional group compatibility. organic-chemistry.org Another strategy involves the C–O bond cleavage of esters using amines in the presence of iodine as the sole oxidant to form substituted oxazoles. rsc.org

Furthermore, CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines offers a sustainable, metal- and peroxide-free method for preparing substituted oxazoles. organic-chemistry.org The use of visible-light photocatalysis with readily available α-bromoketones and benzylamines also provides a metal-free pathway to valuable substituted oxazoles at room temperature. organic-chemistry.org These diverse metal-free strategies highlight the ongoing efforts to develop more sustainable and economical methods for the synthesis of this important heterocyclic motif. rsc.orgtandfonline.com

Precursor Design and Derivatization for this compound Synthesis

The synthesis of this compound relies on the careful design and derivatization of precursor molecules to construct the substituted oxazole ring. One classical approach involves the cyclization of α,β-unsaturated carbonyl compounds with a nitrogen source and a carboxylate moiety.

Utilization of Isocyanides (e.g., TosMIC)

Tosylmethyl isocyanide (TosMIC) is a versatile reagent in the synthesis of oxazoles, most notably in the Van Leusen oxazole synthesis. wikipedia.orgorganic-chemistry.org This reaction allows for the preparation of oxazoles from aldehydes. organic-chemistry.org The versatility of TosMIC stems from its unique combination of an isocyano group, an acidic α-carbon, and a tosyl group that acts as a good leaving group. varsal.comorganic-chemistry.org

The synthesis of oxazoles using TosMIC typically involves its reaction with an aldehyde in the presence of a base, such as potassium carbonate, in a solvent like methanol. varsal.com This method is suitable for the synthesis of a variety of oxazole derivatives. varsal.comresearchgate.net The reaction proceeds through the deprotonation of TosMIC, followed by addition to the aldehyde and subsequent cyclization to form an oxazoline (B21484) intermediate. organic-chemistry.org Elimination of the sulfinic acid group then leads to the formation of the aromatic oxazole ring. organic-chemistry.org While direct synthesis of this compound using TosMIC is not explicitly detailed, the principles of the Van Leusen reaction suggest that a suitable aldehyde precursor bearing a vinyl group and a precursor for the 4-carboxylate group would be required. The flexibility of this method has been demonstrated in the synthesis of various substituted oxazoles, including those with biological activity. organic-chemistry.orgresearchgate.net

Amidation-Coupling-Cycloisomerization (ACCI) Sequences

A powerful one-pot, three-component strategy for the synthesis of substituted oxazoles is the amidation-coupling-cycloisomerization (ACCI) sequence. rsc.orgrsc.org This methodology allows for the efficient construction of complex oxazol-5-yl-carbonyl compounds from simple starting materials. rsc.org

The ACCI sequence typically begins with the amidation of propargylamine (B41283) with an acid chloride. rsc.orgresearchgate.net The resulting propargyl amide then undergoes a palladium-catalyzed Sonogashira cross-coupling with another acid chloride, followed by a cycloisomerization step to form the 2,5-disubstituted oxazole ring. rsc.orgresearchgate.net This consecutive process is highly efficient and proceeds under mild conditions, accommodating a wide variety of electronically diverse acid chlorides. rsc.org This approach represents a significant improvement over traditional multi-step syntheses that require the isolation of intermediates. rsc.org While a direct application to this compound is not specified, the ACCI sequence offers a versatile and diversity-oriented platform for accessing highly functionalized oxazoles.

Reactivity and Transformational Chemistry of Methyl 2 Vinyloxazole 4 Carboxylate

Reactions at the Oxazole (B20620) Ring System of Methyl 2-Vinyloxazole-4-carboxylate

The oxazole ring is an aromatic heterocycle characterized by a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1. pharmaguideline.com This structure results in a π-electron-deficient system, which influences its reactivity towards both electrophiles and nucleophiles. The presence of a vinyl group at C-2 and a methyl carboxylate group at C-4 significantly modulates the electron density and, consequently, the reactivity of the ring.

Electrophilic Substitution Reactions on the Oxazole Ring (e.g., at C-5)

The oxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. pharmaguideline.com Reactions such as nitration and sulfonation are typically unsuccessful. pharmaguideline.com However, substitution is possible, particularly when the ring is activated by electron-donating groups. The general order of reactivity for electrophilic attack on the oxazole ring is C-5 > C-4 > C-2. pharmaguideline.comsemanticscholar.org For this compound, the C-2 and C-4 positions are already substituted. Therefore, any electrophilic substitution would be directed to the C-5 position. wikipedia.org The electron-withdrawing nature of the methyl carboxylate group at C-4 further deactivates the ring, making these reactions challenging. Despite this, reactions like Vilsmeier-Haack formylation can sometimes be achieved.

Table 1: Predicted Reactivity of the Oxazole Ring in this compound

| Position | Substituent | Electronic Nature | Predicted Reactivity |

|---|---|---|---|

| C-2 | Vinyl Group | Weakly Activating/Conjugating | Site of metallation; resistant to electrophilic attack. |

| N-3 | Ring Nitrogen | Basic (pKa ~0.8) | Site of protonation and N-alkylation. |

| C-4 | Methyl Carboxylate | Electron-Withdrawing | Resistant to electrophilic attack; activates C-5. |

Nucleophilic Attack and Ring Opening Reactions

Direct nucleophilic substitution on the oxazole ring is generally rare. pharmaguideline.comslideshare.net More commonly, nucleophilic attack leads to cleavage of the heterocyclic ring. pharmaguideline.com The C-2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, a tendency that is enhanced by the electron-withdrawing substituent at C-4. pharmaguideline.com

A common ring-opening reaction involves treatment with nucleophiles like ammonia (B1221849) or formamide, which can lead to the formation of imidazole (B134444) derivatives through a process of cleavage and recyclization. pharmaguideline.com Another significant reaction is metallation. Deprotonation with strong bases (e.g., organolithium reagents) occurs preferentially at the C-2 position. The resulting 2-lithio-oxazole is often unstable and exists in equilibrium with a ring-opened isonitrile species, which can be trapped by electrophiles. pharmaguideline.comwikipedia.org

Cycloaddition Reactions Involving the Oxazole Moiety

The oxazole ring can function as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgclockss.org This reactivity is a key feature of oxazole chemistry, providing a powerful method for the synthesis of pyridine (B92270) derivatives. wikipedia.org In this reaction, the oxazole acts as an azadiene, reacting with a dienophile (an alkene or alkyne). The initial bicyclic adduct is typically unstable and undergoes a retro-Diels-Alder reaction by losing a molecule of nitrile (from C-2 and N-3 of the oxazole) to form a furan, or it can be treated with acid to eliminate water (from the oxygen bridge and a proton) to yield a pyridine. wikipedia.orgclockss.org

The reaction is facilitated by electron-releasing groups on the oxazole ring and electron-withdrawing groups on the dienophile. pharmaguideline.comorganic-chemistry.orgmasterorganicchemistry.com In this compound, the vinyl group at C-2 is weakly activating, while the carboxylate at C-4 is deactivating, which may reduce its efficacy as a diene in normal electron-demand Diels-Alder reactions. However, it can still participate in reactions with highly reactive dienophiles.

Table 2: Examples of Diels-Alder Reactions with Oxazole Derivatives

| Oxazole Reactant | Dienophile | Product Type | Reference |

|---|---|---|---|

| Alkoxy-substituted oxazole | Various alkenes | Pyridoxine precursor | wikipedia.org |

| General oxazole | Acetylenes | Furan | clockss.org |

Oxidation and Reduction Reactions of the Oxazole Core

The oxazole ring is susceptible to cleavage by strong oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and ozone (O₃). pharmaguideline.comslideshare.net These reactions typically result in the formation of open-chain products like acids, amides, or imides. nih.gov However, the ring is generally stable to hydrogen peroxide. pharmaguideline.com

A specific type of oxidation is the photo-oxidation with singlet oxygen (¹O₂). This reaction proceeds via a [4+2] cycloaddition to form an unstable endoperoxide, which then rearranges to triacylamines. nih.gov Additionally, enzymatic oxidation has been reported where substituted 2H-oxazoles are converted to the corresponding 2-oxazolones by aldehyde oxidase. nih.gov

Reduction of the oxazole ring is also possible. Catalytic hydrogenation can lead to ring cleavage. A more controlled reduction using sodium in ethanol can reduce the double bonds to yield oxazolidines. slideshare.net

Photolysis and Photochemical Transformations of Oxazoles

Oxazole derivatives are known to undergo photochemical transformations upon UV irradiation. semanticscholar.org A well-documented reaction in related azoles is the photoisomerization of isoxazoles (with N at position 2) into oxazoles. acs.orgnih.gov This process typically involves the homolytic cleavage of the weak N-O bond, followed by rearrangement through an acyl azirine intermediate. nih.gov While this describes the formation of oxazoles, the oxazole ring itself can participate in photochemical reactions, often leading to complex rearrangements or fragmentations. For instance, the photo-oxidation of 2,5-diphenyloxazole in the presence of benzoic acid has been shown to yield rearranged products. semanticscholar.org

Reactions Involving the Vinyl Group of this compound

The vinyl group at the C-2 position of the molecule is a key site for reactivity, behaving as a typical alkene but with its reactivity influenced by the attached electron-withdrawing oxazole ring system. This activation makes the vinyl group susceptible to a range of addition and coupling reactions.

One of the most significant transformations is the palladium-catalyzed Heck reaction (also known as the Mizoroki-Heck reaction). wikipedia.org This reaction involves the coupling of the vinyl group with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This provides a powerful tool for C-C bond formation, allowing for the extension of the side chain and the synthesis of more complex structures, such as stilbene analogues. The reaction generally proceeds with high stereoselectivity, favoring the trans product. organic-chemistry.org

The electron-withdrawing nature of the oxazole ring also polarizes the vinyl group, making it an acceptor for conjugate addition (Michael addition) by various nucleophiles. wikipedia.org Furthermore, the vinyl group can undergo other typical alkene reactions such as hydrogenation, halogenation, and epoxidation, providing numerous pathways for further functionalization.

Table 3: Potential Reactions at the Vinyl Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Heck Coupling | Aryl Halide, Pd Catalyst, Base | Substituted Alkene | wikipedia.org |

| Conjugate Addition | Nucleophiles (e.g., amines, thiols) | Adduct | wikipedia.orgnih.gov |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Methyl 2-ethyloxazole-4-carboxylate | - |

| Halogenation | Br₂, Cl₂ | Dihaloethyl derivative | - |

Addition Reactions to the Vinyl Moiety (e.g., Hydroboration, Halogenation, Hydrogenation)

The vinyl group at the 2-position of the oxazole ring is susceptible to a variety of addition reactions, a characteristic reactivity of carbon-carbon double bonds. Research on the closely related Ethyl 2-vinyloxazole-4-carboxylate has confirmed its reactivity towards such additions marquette.eduresearchgate.netresearchgate.net. While specific studies detailing hydroboration or halogenation of this compound are not extensively documented in readily available literature, the general principles of alkene chemistry suggest these transformations are feasible.

Hydrogenation of the vinyl group is a key transformation. Selective hydrogenation of a vinyl group in the presence of other reducible functionalities, such as an ester, is a common challenge in organic synthesis. Catalytic systems, often employing transition metals like palladium, platinum, or rhodium, are typically used. For a molecule like this compound, careful selection of the catalyst and reaction conditions would be crucial to achieve selective reduction of the vinyl group to an ethyl group without affecting the ester or the oxazole ring. Research on other complex molecules has shown that manganese and rhenium pincer complexes can be highly chemoselective for the hydrogenation of carbonyls, leaving olefinic bonds untouched, which underscores the possibility of achieving selectivity in the reverse sense (hydrogenating the olefin while preserving the ester) with appropriate catalyst design nih.gov.

The vinyl group can also act as a dienophile in Diels-Alder reactions or as a Michael acceptor, further expanding its synthetic utility .

Table 1: Potential Addition Reactions at the Vinyl Moiety This table is illustrative and based on the expected reactivity of the vinyl group.

| Reaction Type | Reagents | Expected Product |

| Hydrogenation | H₂, Pd/C | Methyl 2-ethyloxazole-4-carboxylate |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Methyl 2-(2-hydroxyethyl)oxazole-4-carboxylate |

| Halogenation (Bromination) | Br₂ | Methyl 2-(1,2-dibromoethyl)oxazole-4-carboxylate |

Metathesis Reactions

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. The vinyl group of this compound can participate in cross-metathesis reactions with other alkenes, catalyzed by ruthenium-based complexes such as Grubbs' catalysts researchgate.netmdpi.com. This reaction allows for the elongation and elaboration of the vinyl side chain, providing access to a wide array of more complex derivatives.

A study on vinyl-functionalized oxazoles demonstrated that ruthenium-catalyzed olefin cross-metathesis proceeds in good to excellent yields with high stereoselectivity, coupling the oxazole with various olefinic partners under mild conditions. This methodology opens avenues for synthesizing biologically active natural products and their analogs researchgate.net. The nitrogen atom in the oxazole ring can potentially interfere with the catalyst, but successful metathesis reactions involving N-heteroaromatic alkenes have been reported, suggesting that with the right choice of catalyst and conditions, this challenge can be overcome.

Table 2: Representative Cross-Metathesis Reaction Based on findings for vinyl-functionalized oxazoles.

| Olefin Partner | Catalyst | Product Structure |

| Styrene | Grubbs II Catalyst | Methyl 2-((E)-2-phenylvinyl)oxazole-4-carboxylate |

| Acrylonitrile | Grubbs II Catalyst | Methyl 2-((E)-3-cyanoprop-1-en-1-yl)oxazole-4-carboxylate |

Polymerization Studies

The vinyl group serves as a polymerizable handle, enabling the synthesis of polymers with pendant oxazole-4-carboxylate units. The chemistry of vinyl heterocyclic compounds and their polymerization has been a subject of interest, as the resulting polymers can have unique properties and applications tandfonline.comtandfonline.com. Polymerization can typically be initiated by radical, anionic, or cationic initiators.

For this compound, radical polymerization would be a common approach, likely initiated by agents such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymer, poly(this compound), would feature a carbon backbone with the substituted oxazole rings as side chains. Such polymers could be explored for various applications, leveraging the chemical functionality of the oxazole and ester groups for post-polymerization modification.

Reactions at the Ester Functionality of this compound

The methyl ester group at the 4-position of the oxazole ring is another key site for chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Processes

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidic workup to yield the carboxylic acid. For instance, the hydrolysis of similarly substituted isoxazole and oxazole carboxylates has been documented as a straightforward procedure google.comresearchgate.netnih.gov.

Transesterification, the conversion of one ester to another, can be accomplished by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. This process is useful for modifying the ester group to, for example, introduce a longer alkyl chain or a functionalized alcohol moiety.

Reduction Reactions of the Ester Group

The ester group can be reduced to a primary alcohol, yielding (2-vinyloxazol-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. A significant challenge in this reaction is achieving chemoselectivity, as the reducing agent could potentially also react with the vinyl group.

However, milder and more selective reducing agents have been developed. For example, sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters but can do so under specific conditions or in combination with additives. It has been used to reduce both ester groups in oxazole 2,4-diesters nih.gov. The use of diisobutylaluminum hydride (DIBAL-H) at low temperatures is another common method for the selective reduction of esters to either aldehydes or alcohols, often preserving other functional groups like alkenes. Recent advances have also identified borane-based catalysts that can selectively reduce esters in the presence of other sensitive functionalities, including nitrogen-containing heterocycles acs.org.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations in its synthetic applications. The primary competition exists between the reactivity of the vinyl group and the ester functionality.

For instance, in reduction reactions, the choice of reagent determines the outcome:

Catalytic Hydrogenation (e.g., H₂/Pd/C): Under standard conditions, this method is likely to selectively reduce the carbon-carbon double bond of the vinyl group to an ethyl group, leaving the ester intact.

Hydride Reduction (e.g., LiAlH₄): This powerful reagent will typically reduce the ester to an alcohol. Depending on the conditions, it may also reduce the vinyl group.

Selective Ester Reduction (e.g., DIBAL-H at low temp.): This could potentially allow for the reduction of the ester to the aldehyde or alcohol while preserving the vinyl moiety.

The oxazole ring itself is relatively aromatic and generally stable to the conditions used for modifying the vinyl and ester groups. However, strong acids or bases, or certain organometallic reagents, could potentially interact with or cleave the ring. The electron-withdrawing nature of the ester group at C4 deactivates the oxazole ring towards electrophilic attack but may activate the C5 position for nucleophilic attack under certain conditions. Conversely, the vinyl group at C2 can electronically influence the ring, affecting its reactivity in cycloaddition reactions where the oxazole itself can act as a diene . The regioselective lithiation of substituted oxazoles has also been shown to be possible, offering another avenue for selective functionalization lu.se.

The interplay of these electronic and steric factors allows for a rich and tunable reactivity profile, making this compound a versatile building block in organic synthesis.

Advanced Synthetic Applications of Methyl 2 Vinyloxazole 4 Carboxylate As a Building Block

Methyl 2-Vinyloxazole-4-carboxylate in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the 2-vinyloxazole motif makes it a powerful tool for the synthesis of a wide array of complex heterocyclic systems. The vinyl group can act as a dienophile in Diels-Alder reactions, while the oxazole (B20620) ring itself can participate as a diene, leading to the formation of various fused and polycyclic scaffolds.

Construction of Fused Polycyclic Systems

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry for the construction of six-membered rings. While specific examples detailing the use of this compound in the synthesis of fused polycyclic systems are not extensively documented in publicly available literature, the reactivity of related 2-vinyloxazole derivatives provides a clear indication of its potential. For instance, the cycloaddition of oxazoles with various dienophiles is a well-established method for the synthesis of substituted pyridines. In these reactions, the oxazole acts as the diene component. The initial cycloadduct often undergoes a retro-Diels-Alder reaction or other rearrangements to afford the final aromatic pyridine (B92270) ring. researchgate.net

The vinyl group in this compound can readily participate as a dienophile. The general reactivity pattern of 2-vinyloxazoles in [4+2] cycloadditions with various dienes would lead to the formation of fused cyclohexene-oxazole systems, which can be further elaborated into more complex polycyclic structures. The electron-withdrawing nature of the carboxylate group at the 4-position is expected to enhance the dienophilic reactivity of the vinyl group.

A hypothetical reaction scheme illustrating this potential is the Diels-Alder reaction with a simple diene like 1,3-butadiene.

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | This compound | Methyl 2-(cyclohex-3-en-1-yl)oxazole-4-carboxylate |

Further intramolecular reactions, such as Heck-type cyclizations, on derivatives of this compound could also provide access to fused polycyclic systems.

Assembly of Natural Product Scaffolds

The oxazole motif is a key structural component in a multitude of biologically active natural products, particularly those of marine origin. The potent antitumor agent Phorboxazole A, for instance, contains two oxazole rings within its complex macrocyclic structure. nih.govrsc.org While the direct incorporation of this compound into the total synthesis of such complex natural products is not explicitly detailed in the available literature, its structural similarity to key intermediates makes it a highly relevant and potential building block.

The synthesis of the C20-C46 segment of phorboxazole B has been reported to involve the coupling of a metalated 2-methyloxazole (B1590312) with a lactone, highlighting the utility of functionalized oxazoles in constructing these intricate molecules. The presence of both a vinyl group and a carboxylate function on this compound offers multiple handles for strategic bond formation in the assembly of complex natural product scaffolds. For example, the vinyl group could be a precursor for an aldehyde or a carboxylic acid for coupling reactions, while the ester could be hydrolyzed and used in macrolactonization steps.

The general strategy often involves the synthesis of highly functionalized fragments that are then coupled together. A building block like this compound could be modified and incorporated into such fragments.

This compound in the Synthesis of Functional Organic Molecules

Beyond complex heterocyclic frameworks, this compound is a precursor for various functional organic molecules, including specialized ligands and materials like dyes.

Ligand Synthesis

Bipyridine and related nitrogen-containing heterocyclic structures are privileged ligands in coordination chemistry, finding applications in catalysis, materials science, and analytical chemistry. The synthesis of functionalized bipyridine ligands is therefore of significant interest. While direct synthesis of a bipyridine ligand from this compound is not prominently reported, a plausible synthetic route can be envisioned through a Diels-Alder reaction with a suitable nitrogen-containing dienophile, followed by aromatization.

A more direct, albeit hypothetical, approach could involve the transformation of the oxazole ring into a pyridine ring. For example, reaction with an appropriate ammonia (B1221849) source under specific conditions could lead to a ring-opening and recyclization cascade to form a pyridine derivative. Subsequent cross-coupling reactions could then be employed to construct a bipyridine scaffold.

The synthesis of a 4,4'-bipyridine-2-carboxylic acid ligand has been achieved from 4,4'-bipyridine, demonstrating the importance of carboxylate-functionalized bipyridine ligands in the construction of metal-organic frameworks. nih.gov this compound represents a potential starting material for analogous structures through innovative synthetic transformations.

Precursors for Specialized Organic Materials (e.g., Dyes)

Oxazole derivatives are known to be components of fluorescent dyes and other functional organic materials. nih.gov The extended π-system of the 2-vinyloxazole core in this compound suggests its potential as a chromophore. Further extension of the conjugation through reactions of the vinyl group or the oxazole ring could lead to the development of novel dyes with specific photophysical properties.

For instance, a Knoevenagel condensation of the corresponding aldehyde (derived from the vinyl group) with active methylene (B1212753) compounds is a common strategy for the synthesis of styryl-type dyes. The carboxylate group could also be modified to tune the electronic properties and solubility of the resulting dye molecule.

While specific examples of dyes synthesized directly from this compound are scarce in the literature, the general principles of dye design suggest its utility as a precursor.

Cascade and Multicomponent Reactions Featuring this compound

Cascade and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules in a single pot, often with high atom economy and efficiency. rsc.orgnih.gov The diverse reactivity of this compound makes it an attractive candidate for such reactions.

The vinyl group can act as a Michael acceptor, initiating a cascade of reactions. For example, a tandem Michael addition of a nucleophile to the vinyl group followed by an intramolecular cyclization onto the oxazole ring or the carboxylate group could lead to the rapid assembly of complex heterocyclic systems.

A hypothetical multicomponent reaction could involve the reaction of this compound with an amine and a carbonyl compound. The amine could potentially react with the vinyl group via aza-Michael addition, and the resulting intermediate could then undergo further reaction with the carbonyl compound.

Although specific examples of cascade or multicomponent reactions featuring this compound are not well-documented, the reactivity of related 2-vinyloxazoles and Michael acceptors suggests a high potential for its application in this area of synthesis. beilstein-journals.org For instance, cascade reactions involving vinyl sulfones and allylic azides have been shown to produce complex dihydro-pyrrolo-pyrazole heterocycles. researchgate.net

Below is a table of hypothetical cascade reactions involving this compound based on known reactivity patterns of similar substrates.

| Reaction Type | Reactants | Potential Product Class |

| Tandem Michael Addition-Cyclization | This compound, Nucleophile (e.g., malonate ester) | Fused bicyclic lactones |

| Aza-Michael/Intramolecular Cyclization | This compound, Amine | Fused piperidine-oxazole systems |

| Multicomponent Reaction | This compound, Amine, Aldehyde | Highly substituted piperidine (B6355638) derivatives |

Strategic Utilization of this compound in Retrosynthetic Analysis

In the field of organic synthesis, retrosynthetic analysis provides a logical framework for deconstructing complex target molecules into simpler, commercially available, or easily prepared starting materials. This compound has emerged as a valuable and versatile building block in this context. Its strategic utility lies in the predictable and powerful transformations of its key functional groups—the vinyl group, the ester, and the oxazole ring itself. This allows chemists to disconnect complex structures at key positions, recognizing the oxazole moiety as a reliable precursor to specific structural motifs.

The primary retrosynthetic strategies employing this building block involve its role as a precursor to substituted pyridine rings and its use in the assembly of polyoxazole-containing natural products and complex macrocycles. The presence of both a diene-like vinyl-oxazole system and versatile functional group handles (the ester and the vinyl group) makes it a powerful tool for convergent synthesis strategies.

Retrosynthetic Disconnections Involving Diels-Alder Reactions

A cornerstone of the strategic application of this compound is its function as a latent diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acsgcipr.orgrsc.org This strategy is particularly effective for the synthesis of highly substituted pyridine derivatives. researchgate.net

In a retrosynthetic sense, a substituted pyridine ring can be disconnected across two of its carbon-carbon bonds, revealing an oxazole and a dienophile. The reaction between an oxazole and an alkene or alkyne dienophile initially forms a bicyclic adduct which is often unstable and rearranges to a pyridine upon elimination of a small molecule (like water, from the oxygen bridge). acsgcipr.orgresearchgate.net

The substitution pattern on the this compound building block directs the regiochemical outcome of the final pyridine product. The vinyl group at the C2 position and the carboxylate at the C4 position of the oxazole pre-install functionality that is carried through to the final pyridine target. This makes it a highly valuable synthon for targets such as the aza-analogues of salicylic (B10762653) acid and derivatives of vitamin B6. researchgate.net

Table 1: Retrosynthetic Disconnection of a Substituted Pyridine

| Target Molecule | Retrosynthetic Disconnection | Key Precursors |

| Substituted Pyridine | Diels-Alder Reaction | This compound (as diene) & Dienophile (e.g., alkene, alkyne) |

| ==> |

This table illustrates the general retrosynthetic strategy for pyridine synthesis using the oxazole building block.

Application in the Total Synthesis of Complex Natural Products

Disorazoles: The disorazoles are a family of potent cytotoxic macrocycles isolated from the myxobacterium Sorangium cellulosum. uni-halle.de The core structure features two oxazole-containing arms linked to form a C2-symmetric macrodiolide. nih.gov In the retrosynthesis of disorazole C1, the macrocycle is disconnected at the two ester linkages, revealing two identical hydroxy acid monomers. nih.gov This monomer can be further deconstructed. A key disconnection is made at a carbon-carbon double bond, leading back to a simpler oxazole-containing fragment and a vinyl cyclopropane (B1198618) piece, which can be joined via a cross-metathesis reaction. nih.gov The oxazole fragment itself is assembled in a few steps, highlighting a convergent approach where the core heterocycle is prepared early. nih.gov

Phorboxazoles: The phorboxazoles are another class of exceptionally potent cytotoxic marine natural products. nih.gov Their complex architecture includes multiple stereocenters and two embedded oxazole rings. The retrosynthesis of phorboxazole B showcases the use of ethyl 2-vinyloxazole-4-carboxylate (a close analogue) as a key building block. researchgate.net The molecule is disconnected into several large fragments. The oxazole-containing side chain is one such fragment, and its synthesis relies on the reactivity of the vinyl group and the ester for coupling to the main macrocyclic core. researchgate.net

Muscoride A: This peptide antibiotic contains a bis-oxazole core derived from threonine. nih.gov Its synthesis involves the coupling of two different oxazole-containing fragments. researchgate.nethelsinki.fi One of these fragments is a threonine-derived oxazole, which is coupled to a dipeptide acid. researchgate.net The strategic use of pre-formed oxazole building blocks greatly simplifies the construction of the final bis-oxazole system.

Table 2: Use of the Oxazole Building Block in Natural Product Synthesis

| Natural Product Family | Key Retrosynthetic Strategy | Role of the Oxazole Building Block |

| Disorazoles | Macrocyclization via esterification; cross-metathesis | Forms the core heterocyclic component of the monomeric units. nih.govnih.gov |

| Phorboxazoles | Fragment coupling; macrocyclization | Constitutes a key side-chain fragment, with the vinyl and ester groups serving as handles for coupling. nih.govresearchgate.net |

| Muscorides | Peptide-like coupling of heterocyclic fragments | Provides one of the core oxazole rings in the bis-oxazole structure. nih.govresearchgate.net |

| Siphonazoles | Iterative coupling of oxazole units | A functionalized oxazole serves as a "conjunctive building block" to construct the polyoxazole chain. nih.gov |

This strategic approach, where a complex heterocyclic core is introduced early in the synthesis via a stable and versatile building block like this compound, represents a powerful and efficient methodology in modern organic synthesis. It allows for a convergent and flexible route to a wide range of biologically important molecules.

Mechanistic Investigations and Theoretical Studies of Methyl 2 Vinyloxazole 4 Carboxylate

Computational Chemistry Approaches to Methyl 2-Vinyloxazole-4-carboxylate Reactivity

Computational methods are instrumental in understanding the nuanced reactivity of this compound, offering a molecular-level view of reaction pathways and dynamics.

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms involving this compound. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to predict the regioselectivity in the synthesis of substituted oxazoles. These calculations can determine the transition-state energies, which helps in understanding why the 2-vinyl substitution is favored during cyclocondensation reactions. For instance, the vinyl group has been shown to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) to approximately -1.8 eV, which enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic additions.

Theoretical studies on similar heterocyclic systems provide a framework for understanding the potential reactions of this compound. For example, DFT has been used to study the Diels-Alder reaction of related compounds, analyzing the stability of different stereochemical products and calculating the HOMO-LUMO energy gap to assess reactivity. dntb.gov.ua These computational approaches can also be used to analyze the molecular electrostatic potential (MEP), providing a map of the electron density and indicating likely sites for electrophilic and nucleophilic attack. dntb.gov.uascielo.org.mx

The table below illustrates typical data obtained from DFT calculations for heterocyclic molecules, which can be analogously applied to study this compound.

| Computational Parameter | Typical Calculated Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability; lower value suggests enhanced electrophilicity. |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Influences solubility and intermolecular interactions |

Note: The values presented are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

Molecular dynamics (MD) simulations offer a dynamic perspective on the transformations of this compound. Using force fields like Amber, MD simulations can assess the impact of different solvents, such as aqueous or DMSO mixtures, on the conformational stability of the molecule. This is crucial for understanding how the solvent environment can influence reaction outcomes and the stability of intermediates. These simulations track the atomic movements over time, providing a movie-like depiction of molecular behavior.

Elucidation of Reaction Mechanisms Involving this compound

A deep understanding of the reaction mechanisms is essential for the strategic application of this compound in synthesis.

The analysis of transition states is a cornerstone of mechanistic investigation. For reactions like the cycloaddition of this compound, identifying the structure and energy of the transition state is key to understanding the reaction's feasibility and selectivity. DFT calculations are the primary tool for this analysis, allowing for the precise location of transition state geometries and the calculation of activation energies. dntb.gov.ua This information helps to rationalize why certain products are formed over others. For instance, in cycloaddition reactions, the transition state's geometry can reveal whether the reaction proceeds through a concerted or stepwise mechanism. pku.edu.cn

The detection and characterization of reaction intermediates are often challenging due to their short lifetimes. nih.gov However, understanding these transient species is vital for a complete mechanistic picture. nih.gov Advanced analytical techniques, such as mass spectrometry coupled with laser-induced processes, can be employed to detect and structurally characterize fleeting intermediates. nih.gov While specific studies on this compound intermediates are not extensively documented, the methodologies used for similar compounds are applicable. For example, in related systems, experimental validation of predicted intermediates can be achieved using techniques like 15N-labeled intermediates tracked via 1H-15N HMBC NMR.

Commonly proposed intermediates in reactions of similar oxazole-containing compounds include:

Zwitterionic intermediates: In cycloaddition reactions. pku.edu.cn

Diradical species: In certain stepwise cycloadditions. pku.edu.cn

Cycloadducts: Which may be intermediates for subsequent rearrangements. pku.edu.cn

Electronic Structure and Bonding Analysis of this compound

The electronic structure and bonding of this compound dictate its fundamental chemical properties and reactivity. The oxazole (B20620) ring is an electron-rich heterocyclic system, and the substituents at positions 2 and 4 significantly influence its electronic distribution. The vinyl group at position 2 participates in π-conjugation with the oxazole ring, which affects its electronic properties and its ability to participate in reactions like cycloadditions and polymerizations. The methyl ester at position 4 is an electron-withdrawing group that influences the reactivity of the ring.

Quantum chemical calculations are employed to analyze the electronic structure, including the distribution of electron density and the nature of the chemical bonds. nih.gov Visualization of the total electrostatic potential map can reveal regions of negative charge, indicating likely sites for electrophilic attack. mdpi.com This detailed understanding of the electronic landscape of the molecule is crucial for predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org Developed by Kenichi Fukui, the theory posits that chemical reactivity can be approximated by analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These "frontier" orbitals are the primary participants in chemical reactions. libretexts.org

For this compound, FMO analysis is critical for understanding its behavior in pericyclic reactions, such as Diels-Alder cycloadditions, where it can act as a dienophile. ethz.ch The theory is based on three key observations of interacting molecules:

The occupied orbitals of different molecules repel each other. wikipedia.org

Positive and negative charges between molecules attract each other. wikipedia.org

The occupied orbitals of one molecule and the unoccupied orbitals of another (especially HOMO and LUMO) interact, causing attraction. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net DFT calculations are commonly employed to determine the energies of these frontier orbitals. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is illustrative of typical FMO calculations and not specific experimental values for this molecule.)

| Molecular Orbital | Energy (eV) | Role in Reaction |

|---|---|---|

| HOMO | -6.8 | Nucleophile / Electron Donor |

| LUMO | -1.5 | Electrophile / Electron Acceptor |

The interaction of the HOMO of a diene with the LUMO of the dienophile (this compound) must be symmetry-allowed for a concerted Diels-Alder reaction to proceed. ethz.ch

Charge Distribution and Reactivity Predictions

The distribution of electron density within the this compound molecule dictates its sites of electrophilic and nucleophilic attack. Theoretical calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the following reactivity patterns can be predicted based on its structure:

Nucleophilic Sites : The nitrogen and the ring oxygen of the oxazole moiety are expected to be electron-rich, making them potential sites for protonation or coordination to Lewis acids.

Electrophilic Sites : The carbonyl carbon of the ester group is highly electrophilic. The carbons of the vinyl group are also potential electrophilic sites, particularly when activated.

Reactivity of the Vinyl Group : The vinyl substituent allows the molecule to participate in various addition reactions. Studies on the closely related Ethyl 2-vinyloxazole-4-carboxylate have shown its utility in Heck coupling reactions, demonstrating the reactivity of this functional group. researchgate.net

Table 2: Predicted Reactivity at Different Molecular Sites

| Site | Functional Group | Predicted Charge | Potential Reactions |

|---|---|---|---|

| N-3 | Oxazole Ring | Negative (Nucleophilic) | Protonation, Alkylation |

| C-2 | Vinyl Group Attachment | Positive (Electrophilic) | Nucleophilic Addition |

| C-4 | Carboxylate Attachment | Positive (Electrophilic) | Nucleophilic Attack |

| C-5 | Oxazole Ring | Negative (Nucleophilic) | Electrophilic Substitution |

| C=C | Vinyl Group | Variable | Diels-Alder, Heck Coupling, Additions researchgate.net |

These predictions are vital for designing synthetic routes that utilize this compound as a building block. For instance, its role as a dienophile in cycloaddition reactions is a key application derived from these reactivity principles. slideshare.net

Conformational Analysis of this compound and its Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. researchgate.net The conformational behavior of a molecule is a critical factor in its interaction with other molecules, such as enzymes or receptors. researchgate.net For this compound, the primary sources of conformational flexibility are the rotation around the single bonds connecting the vinyl group and the methyl carboxylate group to the central oxazole ring.

Computational methods like DFT are used to perform a Potential Energy Surface (PES) scan, which maps the energy of the molecule as a function of the rotation around specific bonds. researchgate.net This analysis identifies the most stable (lowest energy) conformers and the energy barriers to rotation between them.

Key rotational possibilities include:

Vinyl Group Orientation : The vinyl group can adopt an s-trans or s-cis conformation relative to the oxazole ring. The s-trans conformer is often more stable due to reduced steric hindrance.

Table 3: Illustrative Relative Energies of Conformers (Note: This data is for illustrative purposes to demonstrate the output of conformational analysis.)

| Conformer | Dihedral Angle (Vinyl C=C – C2 – N3 = C4) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| s-trans | 180° | 0.00 | 95.5 |

| Transition State | 90° | 4.50 | - |

The results of such analyses are crucial for understanding how the molecule might orient itself when approaching a reactant or fitting into an active site, thereby influencing its chemical and biological activity. Studies on related heterocyclic systems often reveal a preference for planar conformations to maximize electronic conjugation, which would favor the s-trans arrangement.

Emerging Research Frontiers and Future Directions in Methyl 2 Vinyloxazole 4 Carboxylate Chemistry

Innovations in Catalyst Design for Methyl 2-Vinyloxazole-4-carboxylate Transformations

The reactivity of this compound is largely dictated by its vinyl group and the oxazole (B20620) core, making catalyst design pivotal for selective transformations. Research has moved beyond traditional methods to embrace novel catalytic systems that offer enhanced efficiency and control.

A significant area of innovation involves transition-metal-catalyzed cross-coupling and modification reactions. Ruthenium-based catalysts, for example, are particularly effective for olefin metathesis reactions involving the vinyl substituent. Dimeric ruthenium(II) carboxylate complexes have been developed that show high activity for the metathesis of acyclic alkenes, including functionalized esters, providing a direct pathway to elaborate the vinyl side chain of the oxazole. nih.gov This allows for the introduction of new carbon-carbon bonds under mild conditions, expanding the molecular complexity that can be built from the parent molecule.

Copper and nickel catalysts also play a crucial role. Copper(II) triflate has been used to catalyze the reaction between diazoketones and amides for the synthesis of 2,4-disubstituted oxazoles. tandfonline.com Furthermore, a copper-catalyzed aerobic oxidative dehydrogenative cyclization cascade has been developed to form 2,5-disubstituted oxazoles from alkenes and azides, using air as the oxidant. rsc.org Such methods represent an attractive and more environmentally friendly alternative for constructing the oxazole core. rsc.org Nickel-catalyzed Suzuki-Miyaura coupling reactions have also been employed for the one-pot synthesis of 2,4,5-trisubstituted oxazoles, showcasing the ability to functionalize multiple positions on the oxazole ring. tandfonline.com Silver-catalyzed methods have emerged as a novel strategy, facilitating the synthesis of oxazoles through the oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides. rsc.org

The table below summarizes key catalytic innovations applicable to oxazole synthesis and transformation.

| Catalyst Type | Reaction | Application for this compound | Source(s) |

| Ruthenium(II) Carboxylates | Olefin Metathesis | Modification of the 2-vinyl group | nih.gov |

| Copper(II) Triflate | Cyclization | Synthesis of the core oxazole structure | tandfonline.com |

| Copper-catalyzed (aerobic) | Oxidative Dehydrogenative Cyclization | Formation of the oxazole ring from alkene precursors | rsc.org |

| Nickel-catalyzed | Suzuki-Miyaura Coupling | Functionalization of the oxazole ring | tandfonline.com |

| Silver-catalyzed | Oxidative Decarboxylation-Cyclization | Novel construction of the oxazole ring | rsc.org |

Biocatalytic Approaches to Oxazole Synthesis and Derivatization

The quest for greener and more selective synthetic methods has led to the exploration of biocatalysis in oxazole chemistry. While the direct enzymatic synthesis of this compound is not yet established, research into related structures provides a strong foundation for future developments.

One approach involves the use of naturally occurring materials as catalysts. For instance, the synthesis of 2,4-disubstituted oxazoles has been achieved by condensing substituted acetophenones with urea (B33335) in the presence of natural clays (B1170129) as a biocatalyst, demonstrating a green and effective method. tandfonline.com

More sophisticated biocatalytic routes are found in nature's biosynthetic pathways. The formation of oxazole-containing natural products like oxazolismycin offers significant insights. acs.org In its biosynthesis, a Non-Ribosomal Peptide Synthetase (NRPS) enzyme, OxaA3, catalyzes the formation of the oxazole ring from L-serine. acs.org This enzymatic machinery showcases a highly efficient and selective method for constructing the core heterocycle. The discovery and characterization of such enzymes open the door to harnessing them as tools for in vitro or in vivo synthesis of custom oxazole building blocks. Future research may focus on engineering these or similar enzymes to accept precursors relevant to this compound, potentially enabling its direct biocatalytic production.

| Biocatalytic Approach | Description | Relevance to Oxazole Synthesis | Source(s) |

| Natural Clay Catalysis | Use of red, white, or black clay as a natural catalyst for the condensation reaction to form 2,4-disubstituted oxazoles. | A simple, green media approach for forming the oxazole core. | tandfonline.com |

| Enzymatic Synthesis (NRPS) | The enzyme OxaA3, a Non-Ribosomal Peptide Synthetase, catalyzes the cyclization and oxidation of L-serine to form the oxazole ring in the biosynthesis of oxazolismycin. | Provides a blueprint for developing highly selective enzymatic routes to the oxazole core. | acs.org |

Sustainable Chemistry Principles Applied to this compound Research

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. ijpsonline.com For a molecule like this compound, these principles can be applied at multiple stages, from the choice of starting materials to the final purification steps. The goal is to reduce waste, minimize energy consumption, and use less hazardous substances. ijpsonline.comresearchgate.net

Key green approaches applicable to oxazole synthesis include:

Use of Greener Solvents and Catalysts: Research has focused on replacing hazardous solvents with more benign alternatives like ionic liquids, which can sometimes be reused multiple times without a significant loss in product yield. ijpsonline.com The development of magnetically recoverable catalysts also aligns with this principle, simplifying catalyst removal and recycling. researchgate.net

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-induced synthesis have been shown to accelerate reaction times and improve yields for oxazole formation compared to conventional heating methods. ijpsonline.comresearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Cascade or one-pot reactions, where multiple transformations occur in a single reaction vessel, are particularly valuable. The copper-catalyzed cascade reaction to form oxazoles from alkenes using air as the oxidant is a prime example of a highly atom-economical and sustainable process. rsc.org

Renewable Feedstocks and Safer Reagents: Future research will likely explore the synthesis of oxazole precursors from biomass or other renewable sources. Additionally, replacing toxic reagents with safer alternatives, such as using methanol (B129727) as a methylating agent instead of methyl iodide, is a key consideration.

The following table outlines how green chemistry principles can be applied to research involving this compound.

| Green Chemistry Principle | Application in Oxazole Synthesis | Example | Source(s) |

| Catalysis | Use of reusable or recoverable catalysts to minimize waste. | Development of magnetically recoverable catalysts for oxazole synthesis. | researchgate.net |

| Alternative Solvents | Employing ionic liquids that can be recycled. | Use of [bmim]Br as a reusable solvent in van Leusen oxazole synthesis. | ijpsonline.com |

| Energy Efficiency | Utilizing microwave or ultrasound energy to reduce reaction times and energy consumption. | Microwave-assisted synthesis of oxazole derivatives. | ijpsonline.comresearchgate.net |

| Atom Economy | Designing multi-component or cascade reactions. | A copper-catalyzed cascade reaction using air as the oxidant. | rsc.org |

| Safer Reagents | Avoiding the use of highly toxic or hazardous chemicals. | Development of syntheses that avoid pre-generating reactive intermediates like acid chlorides. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Research for Oxazoles

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate discovery and optimization processes. nih.govresearchgate.net For heterocyclic compounds like oxazoles, these technologies can be applied to predict reaction outcomes, plan synthetic routes, and even discover novel molecular structures with desired properties. nih.govresearchgate.net

The application of ML in this area includes:

Retrosynthesis Prediction: ML models, particularly those based on transformer architectures, are being trained on vast datasets of chemical reactions to predict viable retrosynthetic disconnections. chemrxiv.orgchemrxiv.org For a target molecule derived from this compound, these tools could propose novel and efficient synthetic pathways that a human chemist might overlook. However, the performance of these models can be limited by the availability of data for specific reaction types, such as heterocycle formation, a challenge being addressed through techniques like transfer learning. chemrxiv.orgchemrxiv.org

Reaction Optimization: AI algorithms can analyze experimental data to predict optimal reaction conditions, such as temperature, solvent, and catalyst choice, thereby minimizing the number of experiments needed and saving time and resources.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models powered by machine learning can predict the biological activities or material properties of novel oxazole derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to possess desired characteristics.

The integration of these computational tools represents a paradigm shift, moving from traditional trial-and-error experimentation towards a more data-driven and predictive approach to chemical synthesis.

| AI/ML Application | Description | Relevance to Oxazole Research | Source(s) |

| Retrosynthesis Planning | Using trained neural networks to propose disconnections and identify potential starting materials for a target molecule. | Can help design efficient multi-step syntheses for complex molecules derived from this compound. | chemrxiv.orgchemrxiv.org |

| Property Prediction (QSAR) | Applying machine learning models to predict the biological activity or physicochemical properties of novel heterocycles. | Enables the design of new oxazole derivatives with targeted functions, guiding synthetic efforts. | nih.govresearchgate.net |

| New Reaction Discovery | Analyzing existing reaction data to identify patterns and propose novel chemical transformations. | Could lead to the discovery of new ways to functionalize the oxazole ring or its substituents. |

Future Directions in the Synthetic Utility and Methodological Advancement of this compound

The synthetic utility of this compound is poised to expand significantly, driven by its potential as a versatile building block for a wide range of high-value molecules. Future research will likely focus on leveraging its distinct reactive sites—the vinyl group, the ester, and the oxazole ring itself—for the synthesis of complex natural products, pharmaceuticals, and advanced materials. nih.gov

Methodological advancements will be key to unlocking this potential. The development of more robust and selective catalysts will enable more precise transformations of the vinyl and ester groups. A major frontier is the development of practical biocatalytic systems, perhaps using engineered enzymes, to produce and derivatize the oxazole core with unparalleled stereoselectivity and under environmentally benign conditions. acs.org